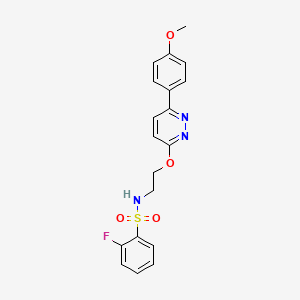

2-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

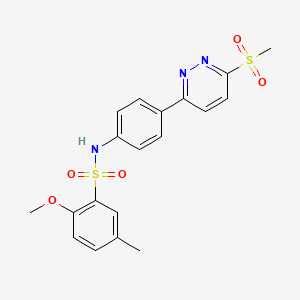

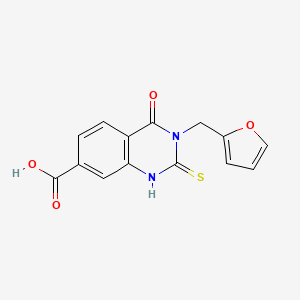

This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . It’s an important structural motif found in numerous bioactive molecules . The compound carries a halogen atom at the 2-position of the benzene ring .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . A multidimensional, iterative parallel synthesis effort identified a series of highly selective mGlu3 NAMs with submicromolar potency and good CNS penetration .Molecular Structure Analysis

The molecular formula of the compound is C19H18FN3O4S.Chemical Reactions Analysis

The compound was synthesized via the O - [ 11 C]methylation of phenol 24 . The compound with the best AChE activity was compound 6b ( Ki =\u20093.73\u2009±\u20090.9\u2009nM) with the p -methylphenyl group it carried and showed competitive inhibition .Physical And Chemical Properties Analysis

The compound has a molecular weight of 403.43.Aplicaciones Científicas De Investigación

Fluorophores for Zinc(II) Detection

- Research on zinc(II) specific fluorophores has significant importance in studying intracellular Zn2+. Compounds like 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide and its analogues have been prepared and examined for their fluorescing characteristics and Zn2+ complex formation. These studies contribute to understanding the fluorescence of such fluorophores and their applications in detecting zinc ions (Kimber et al., 2001).

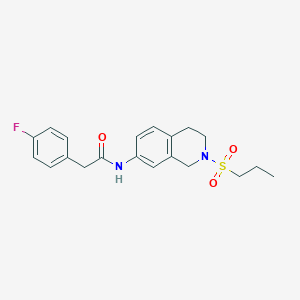

Cyclooxygenase-2 Inhibition

- A series of compounds, including 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, were synthesized and evaluated for their COX-2 inhibitory activities. These compounds, particularly those with fluorine substitution, show potential for developing COX-2 specific inhibitors, which are important in addressing inflammatory conditions (Pal et al., 2003).

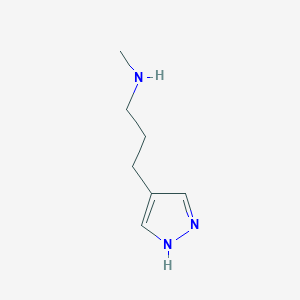

Biotransformation Studies

- The metabolism of novel compounds like 4‐fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide, with antidepressant-like and anxiolytic properties, was studied using in vitro and in silico approaches. This research provides insights into the metabolic pathways and pharmacokinetics of new therapeutic agents (Słoczyńska et al., 2018).

Antimicrobial Activity

- New compounds like arylazopyrazole pyrimidone clubbed with a benzenesulfonamide moiety were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This kind of research contributes to the development of new antimicrobial agents in the fight against drug-resistant infections (Sarvaiya et al., 2019).

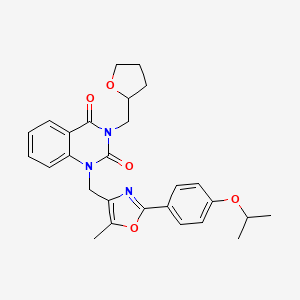

Anticancer Activity

- Synthesis and bioactivity studies on new compounds like 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides showed potential in inhibiting human carbonic anhydrase isoenzymes, crucial for further anti-tumor activity studies (Gul et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c1-26-15-8-6-14(7-9-15)17-10-11-19(23-22-17)27-13-12-21-28(24,25)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQMDHDIMVYZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2421458.png)

![N-(3,4-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2421459.png)

![N'-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2421462.png)

![3-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2421464.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2421468.png)

![2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2421471.png)